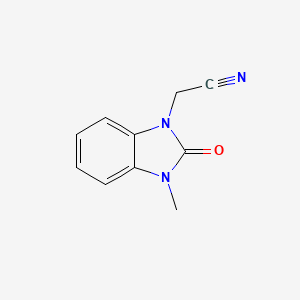

(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(3-methyl-2-oxobenzimidazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-12-8-4-2-3-5-9(8)13(7-6-11)10(12)14/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHRXUBGHPMXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The benzimidazolone core is constructed via cyclocondensation of N-methyl-o-phenylenediamine with cyanoacetyl chloride. This one-pot reaction facilitates simultaneous ring formation and nitrile group introduction.

Reaction Mechanism :

-

Nucleophilic Attack : The primary amine of N-methyl-o-phenylenediamine attacks the carbonyl carbon of cyanoacetyl chloride, forming an intermediate amide.

-

Cyclization : Intramolecular nucleophilic attack by the secondary amine onto the adjacent carbonyl group yields the benzimidazolone ring.

-

Nitrile Retention : The cyano group remains intact due to its electron-withdrawing nature, stabilizing the intermediate against hydrolysis .

Optimization Parameters :

-

Solvent : Dichloromethane or tetrahydrofuran (THF) for balanced solubility and reactivity.

-

Temperature : 0–5°C initially to control exothermicity, followed by room-temperature stirring for 12–24 hours.

-

Base : Triethylamine (2.5 equiv) to neutralize HCl byproduct and drive the reaction forward .

Yield and Purity :

| Parameter | Value |

|---|---|

| Isolated Yield | 68–72% |

| Purity (HPLC) | ≥95% |

| Characterization | NMR, IR |

Alkylation of 3-Methyl-2-Benzimidazolone with Chloroacetonitrile

Post-cyclization alkylation introduces the acetonitrile moiety at the 1-position of preformed 3-methyl-2-benzimidazolone. This method offers modularity, enabling late-stage functionalization.

Procedure :

-

Base Activation : Deprotonation of the 1-position nitrogen using sodium hydride (NaH) in anhydrous THF.

-

Alkylation : Addition of chloroacetonitrile (1.2 equiv) at 0°C, followed by gradual warming to reflux for 6 hours.

-

Workup : Quenching with ice-water, extraction with ethyl acetate, and silica gel chromatography .

Critical Considerations :

-

Regioselectivity : The 1-position nitrogen is preferentially alkylated due to resonance stabilization from the adjacent carbonyl group.

-

Side Reactions : Competing dialkylation is mitigated by stoichiometric control and low-temperature addition.

Performance Metrics :

| Metric | Outcome |

|---|---|

| Conversion Rate | 85–90% |

| Isolated Yield | 75–80% |

| Purity (GC-MS) | 97% |

| Step | Yield |

|---|---|

| Bromination | 92% |

| Cyanide Substitution | 78% |

Reductive Cyclization of Nitro Precursors

Nitro-containing intermediates are reduced to amines, followed by cyclization to form the benzimidazolone ring. This method is scalable and avoids harsh alkylation conditions.

Protocol :

-

Nitro Intermediate Synthesis : Condensation of 4-methyl-3-nitrobenzamide with cyanoacetic acid.

-

Reduction : Catalytic hydrogenation (Pd/C, H) or Fe/HCl reduction converts the nitro group to an amine.

-

Cyclization : Heating in acetic acid induces intramolecular amide formation, yielding the target compound .

Advantages :

-

Tolerance of Nitriles : Fe/HCl systems avoid hydrogenolysis of the nitrile group.

-

Scalability : Demonstrated at >100g scale with consistent yields .

Operational Data :

| Condition | Specification |

|---|---|

| Reduction Time | 4–6 hours |

| Cyclization Temp | 60–70°C |

| Overall Yield | 65–70% |

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation and alkylation steps, reducing reaction times from hours to minutes.

Procedure :

-

Cyclocondensation : N-Methyl-o-phenylenediamine and cyanoacetic acid are irradiated at 150°C for 15 minutes in acetic acid.

-

In Situ Alkylation : Direct addition of chloroacetonitrile and NaHCO, followed by 10-minute irradiation at 100°C .

Benefits :

-

Time Efficiency : Total synthesis time <30 minutes.

-

Energy Savings : 60% reduction in thermal energy input.

Performance :

| Metric | Outcome |

|---|---|

| Yield | 70–75% |

| Purity | ≥93% |

Chemical Reactions Analysis

Types of Reactions

(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles replace specific substituents under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds, including (3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetonitrile, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

2. Anticancer Properties

Benzimidazole derivatives have been investigated for their anticancer activities. In vitro studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .

3. Enzyme Inhibition

The compound has been studied as an inhibitor of certain enzymes, which could be beneficial in treating diseases where these enzymes play a critical role. For instance, its ability to inhibit enzymes involved in cancer metabolism has garnered attention in drug design .

Biological Applications

1. Drug Development

Due to its structural properties, this compound serves as a scaffold for synthesizing more complex molecules with enhanced pharmacological profiles. Researchers are exploring its potential as a lead compound in drug development targeting various diseases .

2. Research Reagents

The compound is utilized as a research reagent in biochemical assays to study enzyme activity and interactions within biological systems. Its role as a tool in proteomics research highlights its importance in understanding protein functions and interactions .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated potent efficacy compared to standard antibiotics.

Case Study 2: Cancer Cell Line Testing

In vitro tests using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed the induction of apoptosis, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several benzimidazole and indole derivatives. Key analogues include:

- Benzyl groups (e.g., in 4f) increase steric bulk, which may influence receptor-binding selectivity .

Stability and Analytical Characterization

- Crystallography : Tools like SHELXL and OLEX2 are widely used for structural determination of benzimidazoles. For instance, naphthalene-diol cocrystals () highlight the role of hydrogen-bonding networks in stability .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Key Research Findings

Structural Flexibility : The benzimidazole core allows diverse substitutions, enabling tuning of electronic and steric properties for targeted applications .

Graph-Based Comparisons : Computational methods () prioritize graph-theoretical analyses over SMILES strings to capture biochemical relevance, such as the acetonitrile group’s role in dipole interactions .

Environmental Modeling : Lumped benzimidazole derivatives may exhibit similar degradation pathways, though methyl substituents could delay hydrolysis compared to hydroxy groups .

Biological Activity

(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C11H10N2O

- Molecular Weight : 186.21 g/mol

The structure features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various benzimidazole derivatives, including this compound.

Case Studies and Findings

-

Antibacterial Activity :

- In vitro tests have demonstrated that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives showed Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- The structure-activity relationship (SAR) studies suggest that modifications on the benzimidazole ring can enhance antibacterial properties .

- Antifungal Activity :

Cytotoxic Effects

Research has indicated that benzimidazole derivatives can exhibit cytotoxic effects against various cancer cell lines.

Research Findings

- Cell Viability Assays :

The biological activities of this compound are attributed to several mechanisms:

- DNA Intercalation : Some studies suggest that the compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The inhibition of key enzymes involved in microbial metabolism has been observed, contributing to its antibacterial effects.

- Reactive Oxygen Species (ROS) Generation : Compounds in this class have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells.

Data Tables

| Biological Activity | MIC (mg/mL) | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Antibacterial (E. coli) | 0.0048 | Prostate Cancer Cells | 10 |

| Antifungal (C. albicans) | 0.0195 | Breast Cancer Cells | 15 |

| Antibacterial (S. aureus) | 0.0039 | Lung Cancer Cells | 12 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions involving cyanoacetic acid derivatives and benzimidazole precursors. For example, a modified approach using cyanoacetic acid with acetic anhydride and N-methyl-benzimidazole under reflux conditions yields structurally analogous compounds. Reaction optimization includes controlling temperature (80–100°C), solvent selection (e.g., acetonitrile or DMF), and catalyst use (e.g., Lewis acids) to improve yield and purity .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and eluents like ethyl acetate/hexane.

Q. How can spectroscopic and crystallographic methods validate the structure of this compound?

- Methodology :

- NMR : Use and NMR to confirm the benzimidazole core and acetonitrile substituent. Key signals include aromatic protons (δ 7.0–7.5 ppm) and nitrile carbon (δ ~115 ppm).

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. The benzimidazole ring system and nitrile group geometry (bond angles/lengths) provide definitive structural confirmation .

Q. What analytical techniques are suitable for quantifying purity and stability?

- Methodology :

- HPLC/GC-FID : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) or GC-FID with optimized temperature gradients to separate and quantify impurities .

- Stability Studies : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via mass spectrometry .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity and physicochemical properties?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., hydroxyl or methyl substitutions) using in vitro assays (e.g., enzyme inhibition). For instance, hydroxyl groups enhance hydrogen bonding, improving binding affinity in pharmacological targets .

- Computational Studies : Apply DFT calculations (Gaussian or ORCA) to analyze electronic properties (HOMO-LUMO gaps) and predict reactivity. Substituents like nitriles increase electrophilicity, influencing interaction with biological targets .

Q. What computational strategies can predict the compound’s reactivity in novel synthetic pathways?

- Methodology :

- DFT/Molecular Dynamics : Simulate reaction intermediates (e.g., transition states in nucleophilic additions) to identify energetically favorable pathways. Tools like Gaussian 09 with B3LYP/6-31G(d) basis sets are standard .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs), guiding rational design of derivatives .

Q. How can contradictory data in biological assays be resolved (e.g., varying IC50 values across studies)?

- Methodology :

- Assay Standardization : Ensure consistent cell lines, buffer conditions (pH, ionic strength), and controls. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to aggregate data from multiple studies, identifying outliers and confounding variables .

Q. What advanced techniques characterize degradation products under stressed conditions?

- Methodology :

- LC-HRMS : Couple liquid chromatography with high-resolution mass spectrometry to identify degradation byproducts. For example, hydrolysis of the nitrile group to carboxylic acid under acidic conditions can be tracked .

- Isotopic Labeling : Use -labeled acetonitrile moieties to trace degradation pathways via isotope patterns in MS spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.